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molecular formula C11H8F3NO2 B8386429 (3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

(3-Phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol

Cat. No. B8386429
M. Wt: 243.18 g/mol
InChI Key: NOLJLKGVOOKSRJ-UHFFFAOYSA-N
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Patent
US09216972B2

Procedure details

To a pale yellow, homogeneous mixture of (Z)—N-hydroxybenzimidoyl chloride (Intermediate I-3B, 5.50 g, 35.4 mmol) and 4,4,4-trifluorobut-2-yn-1-ol (Intermediate I-3A, 5.46 g, 39.6 mmol) in dichloroethane (85 mL) in a 250 mL round bottom flask at 70° C. was added triethylamine (9.85 mL, 70.7 mmol) in 22 mL of dichloroethane over 2.5 h via an addition funnel (the first ˜50% over 2 h and the remaining 50% over 0.5 h). The reaction mixture was stirred at room temperature overnight, diluted with dichloromethane (100 mL), washed with water (100 mL), and the organic layer was collected. The aqueous layer was extracted with dichloromethane (2×50 mL), and the combined organic layers were dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. Analysis indicated that the product mixture was composed of a 86:14 mixture of the desired regioisomer, (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol, and the undesired regioisomer, (3-phenyl-5-(trifluoromethyl)isoxazol-4-yl)methanol. The mixture was purified by silica gel chromatography using a mixture of ethyl acetate and hexane to afford (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol (5.34 g, 21.96 mmol, 62.1% yield) as a pale yellow oil. The compound had an HPLC ret. time=1.91 min. (condition A); LC/MS M+1=244.2; 1H NMR (500 MHz, CDCl3) δ ppm 2.21 (br. s., 1H), 4.97 (s, 2H), 7.47-7.56 (m, 3H), and 7.65 (d, J=6.60 Hz, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
9.85 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F:11][C:12]([F:18])([F:17])[C:13]#[C:14][CH2:15][OH:16].C(N(CC)CC)C>ClC(Cl)C.ClCCl>[C:4]1([C:3]2[C:13]([C:12]([F:18])([F:17])[F:11])=[C:14]([CH2:15][OH:16])[O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
O\N=C(\C1=CC=CC=C1)/Cl
Name
Quantity
5.46 g
Type
reactant
Smiles
FC(C#CCO)(F)F
Name
Quantity
85 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
9.85 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
22 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
was composed of a 86:14 mixture of the desired regioisomer, (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol
CUSTOM
Type
CUSTOM
Details
The mixture was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.96 mmol
AMOUNT: MASS 5.34 g
YIELD: PERCENTYIELD 62.1%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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